3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid is a complex organic compound that features a pyridine ring substituted with an amino group, a carboxylic acid group, and a tert-butoxycarbonyl-protected amino propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) protection.
Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Coupling of the Protected Amino Propyl Group: The protected amino propyl group is coupled to the pyridine ring through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyridine ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the amino group or the pyridine ring.
Reduction: Products include alcohol derivatives of the carboxylic acid group.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(tert-butoxycarbonyl)aminopyridine: Similar structure but lacks the carboxylic acid group.
N-methyl-N-(3-[(tert-butoxycarbonyl)amino]acetoxymethyl)pyridine-2-yl carbamic acid: Similar structure with different substituents.
Uniqueness
3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid is unique due to the presence of both the carboxylic acid group and the tert-butoxycarbonyl-protected amino propyl group, which provides versatility in synthetic and medicinal applications.
Properties
Molecular Formula |
C14H21N3O4 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
3-amino-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-8-4-5-9-6-7-10(15)11(17-9)12(18)19/h6-7H,4-5,8,15H2,1-3H3,(H,16,20)(H,18,19) |
InChI Key |
PZUGITVJCYQISN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=NC(=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
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